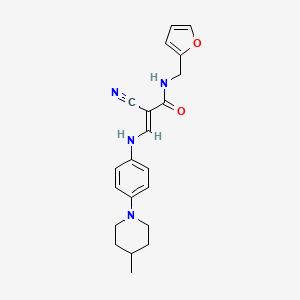
(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts or bases to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyano group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of this compound have been tested for their cytotoxic effects against various cancer cell lines, demonstrating promising results .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and structural features make it a valuable component in material science research.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-cyano-N-(3,4-dimethyl-phenyl)-3-(1-[(furan-2-ylmethyl)-carbamoyl]-methyl)-1H-indol-3-yl)-acrylamide
- 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide
Uniqueness
What sets (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide apart from similar compounds is its combination of a cyano group, a furan ring, and a piperidine moiety
Propiedades
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(4-methylpiperidin-1-yl)anilino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-8-10-25(11-9-16)19-6-4-18(5-7-19)23-14-17(13-22)21(26)24-15-20-3-2-12-27-20/h2-7,12,14,16,23H,8-11,15H2,1H3,(H,24,26)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLVXTZLAFTJK-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
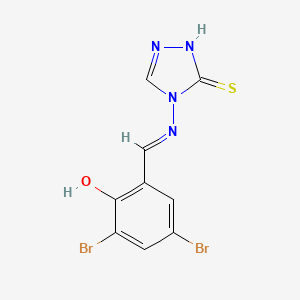
![2-methoxy-6-nitro-4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]phenol](/img/structure/B7744133.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744144.png)
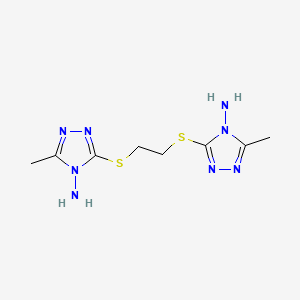
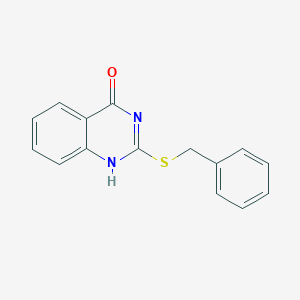
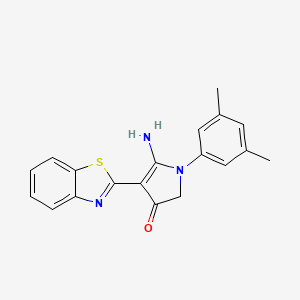
![3-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B7744170.png)
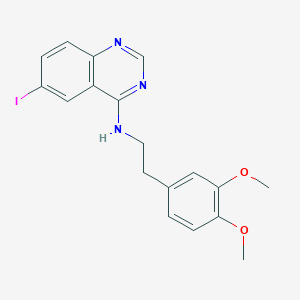
![3-O-ethyl 8-O-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,8-dicarboxylate](/img/structure/B7744185.png)
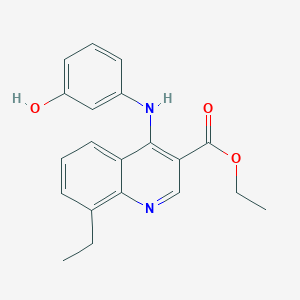
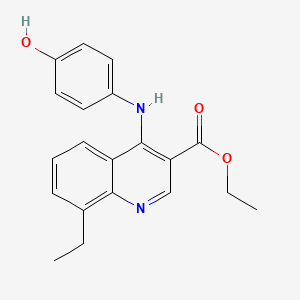
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)anilino]prop-2-enamide](/img/structure/B7744211.png)
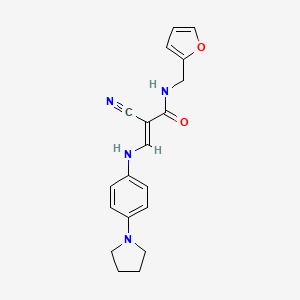
![Ethyl 3-[(3-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate](/img/structure/B7744219.png)
